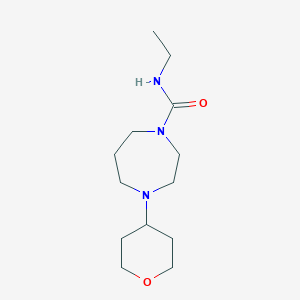
1-(1-Methyl-2-oxopyrrolidin-3-yl)-3-(5-phenylpentyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methyl-2-oxopyrrolidin-3-yl)-3-(5-phenylpentyl)urea, also known as MPPU, is a selective antagonist of metabotropic glutamate receptor subtype 7 (mGluR7). It was first synthesized in 2003 by researchers at the University of Florence, Italy. Since then, it has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
1-(1-Methyl-2-oxopyrrolidin-3-yl)-3-(5-phenylpentyl)urea acts as a selective antagonist of mGluR7, a type of glutamate receptor that is mainly expressed in the central nervous system. By blocking the activity of mGluR7, MPUU can modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA. This modulation can result in the therapeutic effects observed in animal models.
Biochemical and Physiological Effects:
1-(1-Methyl-2-oxopyrrolidin-3-yl)-3-(5-phenylpentyl)urea has been shown to have a wide range of biochemical and physiological effects. It can modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA. It can also increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. Additionally, MPUU can modulate the activity of various ion channels, including voltage-gated calcium channels and G protein-coupled inwardly rectifying potassium channels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MPUU for lab experiments is its selectivity for mGluR7. This allows researchers to study the specific effects of blocking this receptor without affecting other glutamate receptors. However, one limitation of MPUU is its poor solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for research on MPUU. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders. MPUU has shown promise in animal models of anxiety, depression, schizophrenia, and Alzheimer's disease, and further research is needed to determine its efficacy in humans. Additionally, researchers are interested in studying the effects of MPUU on other neurotransmitter systems, such as the serotonergic and noradrenergic systems. Finally, there is interest in developing more potent and selective mGluR7 antagonists based on the structure of MPUU.
Méthodes De Synthèse
1-(1-Methyl-2-oxopyrrolidin-3-yl)-3-(5-phenylpentyl)urea can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 1-methyl-2-pyrrolidinone with 3-bromo-1-chloropropane to obtain 1-(3-bromopropyl)-1-methyl-2-pyrrolidinone. This intermediate is then reacted with phenylpentylamine to obtain the final product, 1-(1-methyl-2-oxopyrrolidin-3-yl)-3-(5-phenylpentyl)urea.
Applications De Recherche Scientifique
1-(1-Methyl-2-oxopyrrolidin-3-yl)-3-(5-phenylpentyl)urea has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
1-(1-methyl-2-oxopyrrolidin-3-yl)-3-(5-phenylpentyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-20-13-11-15(16(20)21)19-17(22)18-12-7-3-6-10-14-8-4-2-5-9-14/h2,4-5,8-9,15H,3,6-7,10-13H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCMLXLOCAKQLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)NC(=O)NCCCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-2-oxopyrrolidin-3-yl)-3-(5-phenylpentyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Chloropyrazol-1-yl)methyl]-5-thiophen-2-yl-1,3-oxazole](/img/structure/B7593671.png)

![4-Chloro-1-[(3-methoxyphenyl)methyl]pyrazole](/img/structure/B7593684.png)

![2-[(4-Chloropyrazol-1-yl)methyl]-1-(difluoromethyl)benzimidazole](/img/structure/B7593694.png)
![2-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]acetonitrile](/img/structure/B7593710.png)
![N'-[1-(4-fluorophenyl)ethyl]-N-(3-methylsulfinylphenyl)oxamide](/img/structure/B7593716.png)
![2-[[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7593720.png)
![2-Methyl-4-[(4-pentylsulfonylpiperazin-1-yl)methyl]-1,3-thiazole](/img/structure/B7593732.png)
![N-[5-chloro-2-(dimethylamino)phenyl]thiomorpholine-4-carboxamide](/img/structure/B7593735.png)
![5-(2-Azabicyclo[2.2.1]heptan-2-yl)-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7593741.png)

![1-[2-(Dimethylamino)phenyl]-3-[1-(oxolan-3-ylmethyl)piperidin-4-yl]urea](/img/structure/B7593753.png)
